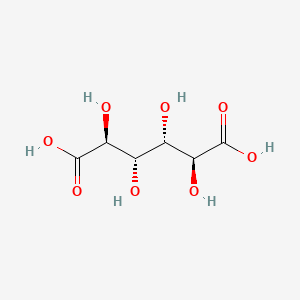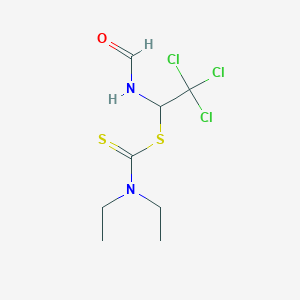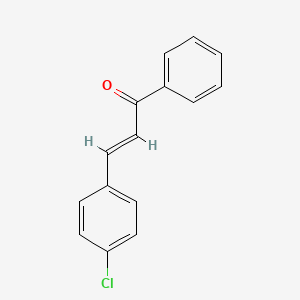
4-Chlorochalcone
Übersicht
Beschreibung
4-Chlorochalcone is a chalcone derivative with the chemical formula ClC6H4CH=CHOCOC6H5 . It forms monoclinic crystals with a space group of P 2 1 / c . Chalcones are a class of organic compounds characterized by their α,β-unsaturated ketone structure.
Molecular Structure Analysis
The molecular structure of 4-Chlorochalcone consists of a central chalcone backbone with a chlorine substituent at the para position of one of the phenyl rings. The trans configuration of the double bond between the two aromatic rings is characteristic of chalcones .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis
4-Chlorochalcone has been extensively studied for its spectral properties using a combination of experimental and theoretical calculations . Fourier transform infrared (FT-IR) and FT-Raman characterizations have provided valuable insights into the vibrational assignments (functional groups) in the molecule .
Electronic Properties Assessment
Ultraviolet-visible (UV-Vis) spectroscopy has been used to explore the electronic transitions and absorbance characteristics of 4-Chlorochalcone . The electronic properties were studied for various solvents such as ethanol, methanol, DMSO, acetonitrile, and benzene through theoretical-computational DFT calculations .
Chemical Reactivity and Topological Analysis
The chemical bonding and electron distributions by donor and acceptor atoms have been studied using NBO-analysis . Furthermore, the molecular electrostatic potential was analyzed for various solvents .
Drug-Likeness Evaluation
A drug-likeness evaluation was performed to assess the potential of 4-Chlorochalcone as a drug candidate based on its molecular properties .
Antiviral Agent
Molecular docking investigations revealed that substituents targeting amino acids contribute to the antiviral action of 4-Chlorochalcone . The potential of 4-Chlorochalcone as an antiviral agent offers promising prospects for further exploration and development in various therapeutic areas within the field of medicinal chemistry .
Anti-Breast Cancer Activity
Chalcone derivatives, including 4-Chlorochalcone, have shown promising anti-breast cancer activity . Compound A14, a chalcone derivative, exhibited excellent antiproliferative ability compared to the control drug 5-Fu . Scratch experiments and cloning experiments further confirmed that compound A14 could inhibit the proliferation and colony formation activity of MCF-7 cells .
Conjugate Addition Reaction
4-Chlorochalcone can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .
Wirkmechanismus
Target of Action
Chalcones, the class of compounds to which 4-chlorochalcone belongs, have been reported to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that chalcones can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and interference with membrane function . For instance, a series of hybrids made of 4′-chlorochalcone and the antimalarial drug chloroquine were designed and tested for their antimalarial efficacy against chloroquine-resistant strain (K1) of Plasmodium falciparum . Chloroquine interferes with the parasite detoxification process by inhibiting heme transformation into hemozoin .
Biochemical Pathways
Chalcones in general are known to affect multiple biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of 4-chlorochalcone, such as its molecular weight (24270) and its solid form, may influence its ADME properties .
Result of Action
Chalcones have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor and chemopreventive activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorochalcone. For instance, the presence of other molecules can affect the compound’s activity. The compound’s physicochemical properties, such as its solubility and stability, can also be influenced by factors such as pH and temperature .
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIIXRNMHUKII-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorochalcone | |
CAS RN |
956-04-7, 22252-16-0 | |
| Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC237974 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLU6LN357N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

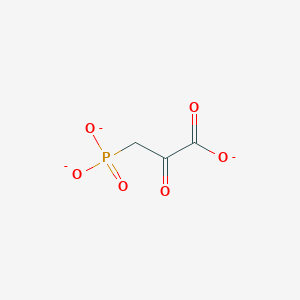
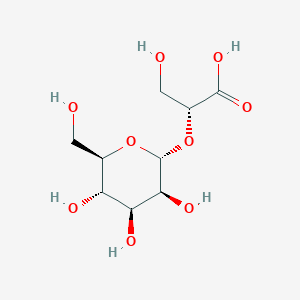
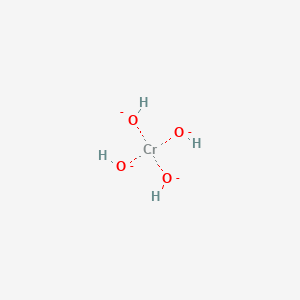

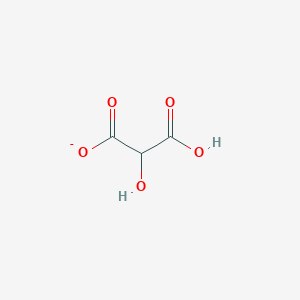
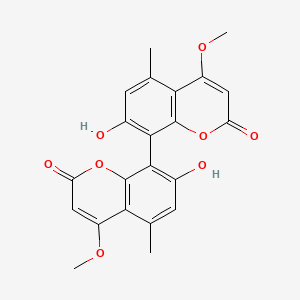

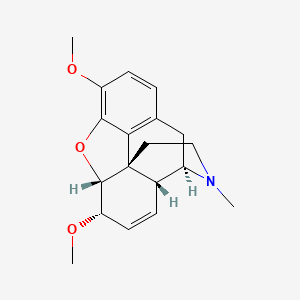
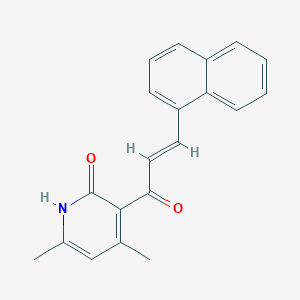
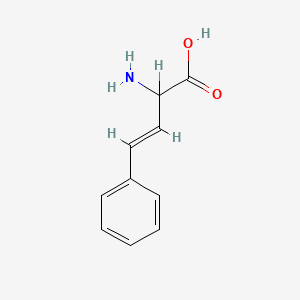
![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
